molecular formula C14H15NO2 B4020568 3-(furan-2-yl)-3-(4-methylphenyl)propanimidic acid

3-(furan-2-yl)-3-(4-methylphenyl)propanimidic acid

Cat. No.: B4020568
M. Wt: 229.27 g/mol
InChI Key: HAVMGYMMQGJJBT-UHFFFAOYSA-N
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Description

3-(furan-2-yl)-3-(4-methylphenyl)propanimidic acid is an organic compound that features a furan ring and a methylphenyl group attached to a propanimidic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-yl)-3-(4-methylphenyl)propanimidic acid typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the methylphenyl group: This step often involves a Friedel-Crafts alkylation reaction, where a methylphenyl group is introduced to the furan ring.

    Formation of the propanimidic acid backbone:

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the imidic acid group, converting it to amines or other reduced forms.

    Substitution: The furan and methylphenyl groups can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution reagents: Such as halogens or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(furan-2-yl)-3-(4-methylphenyl)propanimidic acid can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, compounds with similar structures have been studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the furan ring and the imidic acid group can interact with biological targets in unique ways.

Medicine

In medicinal chemistry, derivatives of this compound might be explored for their potential therapeutic effects. Researchers might investigate its activity against various diseases or its ability to modulate biological pathways.

Industry

In the industrial sector, such compounds could be used in the development of new materials or as intermediates in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(furan-2-yl)-3-(4-methylphenyl)propanimidic acid would depend on its specific interactions with molecular targets. Typically, compounds with furan rings can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The imidic acid group might also play a role in binding to specific proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    3-(furan-2-yl)-3-phenylpropanimidic acid: Lacks the methyl group on the phenyl ring.

    3-(furan-2-yl)-3-(4-chlorophenyl)propanimidic acid: Has a chlorine substituent instead of a methyl group.

    3-(furan-2-yl)-3-(4-methoxyphenyl)propanimidic acid: Contains a methoxy group on the phenyl ring.

Uniqueness

The presence of the methyl group on the phenyl ring in 3-(furan-2-yl)-3-(4-methylphenyl)propanimidic acid can influence its chemical reactivity and biological activity. This small structural difference can lead to variations in how the compound interacts with other molecules, making it unique compared to its analogs.

Biological Activity

3-(Furan-2-yl)-3-(4-methylphenyl)propanimidic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, synthesis, and related research findings.

The synthesis of this compound typically involves the reaction of furan derivatives with appropriate aryl groups under acidic conditions. The compound can be derived from 3-(furan-2-yl)propenoic acids through various chemical transformations.

Table 1: Synthesis Pathways

CompoundReactantsConditionsYield
1aFuran-2-carbaldehyde + Malonic AcidBrønsted acid (TfOH)High
1b3-(furan-2-yl)propenoic acid + ArenesLewis acid (AlCl3)Moderate

Antimicrobial Activity

Research has shown that derivatives of furan, including this compound, exhibit significant antimicrobial properties. For instance, studies indicate that these compounds demonstrate activity against various pathogens such as Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations around 64 µg/mL .

Case Studies

  • Antifungal Activity : A study evaluated the antifungal efficacy of furan-derived compounds against Candida albicans. Results indicated a notable reduction in fungal growth, suggesting potential therapeutic applications in treating fungal infections .
  • Antibacterial Activity : Another investigation focused on the antibacterial properties of furan derivatives, revealing effective suppression of E. coli and S. aureus. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Table 2: Biological Activity Summary

PathogenActivity ObservedConcentration (µg/mL)
Candida albicansAntifungal64
Escherichia coliAntibacterial64
Staphylococcus aureusAntibacterial64

The biological activity of this compound is hypothesized to be linked to its ability to form reactive electrophilic species upon protonation in acidic environments. These species can interact with biomolecules in pathogens, leading to cell death or inhibition of growth .

Electrophilic Properties

Density Functional Theory (DFT) calculations have been employed to assess the electrophilic nature of cationic intermediates derived from this compound. The Gibbs free energy changes indicate that the formation of these intermediates is thermodynamically favorable, reinforcing their potential as active pharmacophores in drug design .

Properties

IUPAC Name

3-(furan-2-yl)-3-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-10-4-6-11(7-5-10)12(9-14(15)16)13-3-2-8-17-13/h2-8,12H,9H2,1H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVMGYMMQGJJBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)N)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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